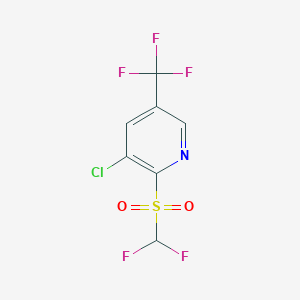
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine (3C2DFMSP) is an organic compound that has been the focus of much scientific research in recent years. It is a highly versatile compound with a wide range of applications in organic synthesis and pharmaceutical research. It is a valuable intermediate in the synthesis of many important compounds, and its properties make it a useful tool in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis Applications
One notable application of this compound is in the divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position through nucleophilic 5-endo-trig cyclizations. This synthesis approach allows for the generation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines, leading to the creation of optically active prolines with trifluoromethyl, difluoromethylene, or difluoromethyl groups at the 4-position (Nadano et al., 2006).
Furthermore, this compound plays a role in the development of new gem-difluoroolefination reagents for aldehydes and ketones. Difluoromethyl 2-pyridyl sulfone, a compound related to 3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine, acts as a novel and efficient reagent, facilitating the synthesis of fluorinated organic compounds with potential applications in medicinal chemistry and material science (Zhao et al., 2010).
Material Science and Polymer Research
In the realm of material science, this compound contributes to the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides display exceptional solubility in organic solvents, along with high thermal stability, making them suitable for advanced material applications (Liu et al., 2013).
Pesticide and Insecticide Development
Additionally, the compound's derivatives are crucial intermediates in the synthesis of pesticides and insecticides. For instance, fluazinam, a fungicide, utilizes a structurally similar compound in its synthesis. This showcases the compound's significance in developing agricultural chemicals aimed at protecting crops from fungal diseases (Jeon et al., 2013).
Propriétés
IUPAC Name |
3-chloro-2-(difluoromethylsulfonyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO2S/c8-4-1-3(7(11,12)13)2-14-5(4)17(15,16)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPGLFAXMEQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-((difluoromethyl)sulfonyl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



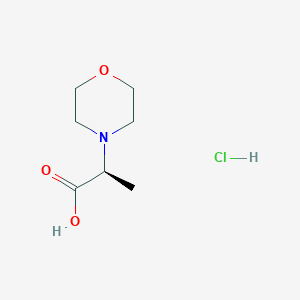
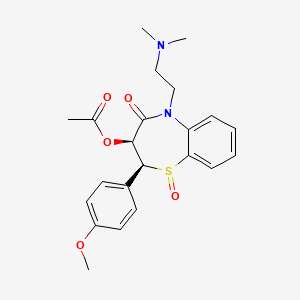
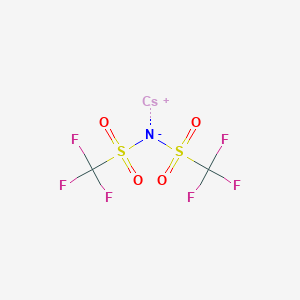
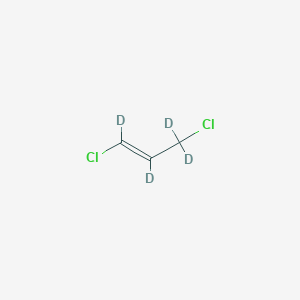
![5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine](/img/structure/B1436179.png)
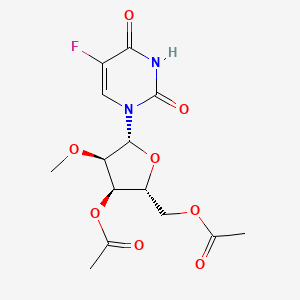
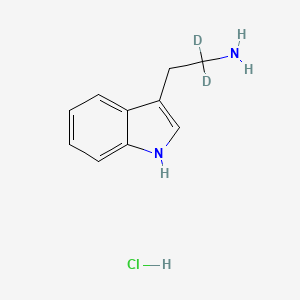
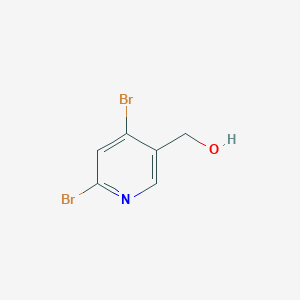
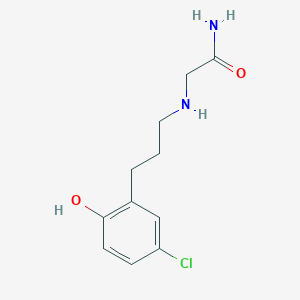
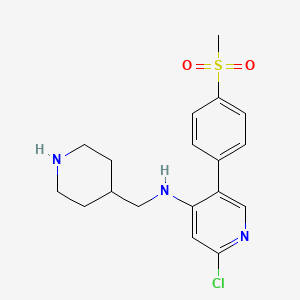
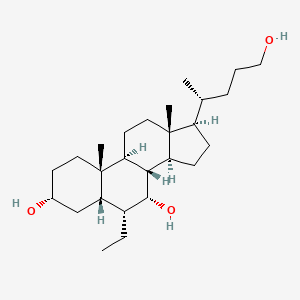
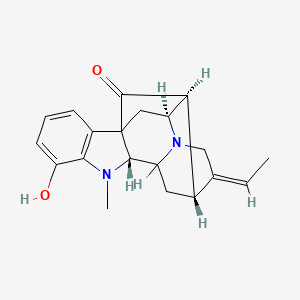
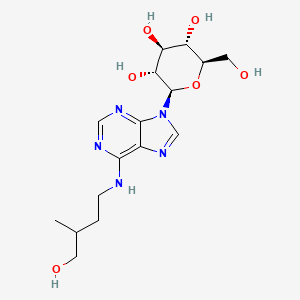
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)